4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline
Description
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 3-methoxyphenoxy substituent at the 4-position of the aniline ring. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its discontinued commercial status (as noted by CymitQuimica ) suggests challenges in scalability or niche applicability.
Properties
IUPAC Name |
4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(18)7-12(13)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBWUNYJGDTHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the synthesis of the methoxyphenoxy intermediate through the reaction of 3-methoxyphenol with an appropriate halogenated compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction. This step often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Coupling with Aniline: The final step involves the coupling of the methoxyphenoxy intermediate with aniline under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Organic Synthesis
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of complex organic molecules.
Synthesis of Heterocycles
This compound is particularly valuable for synthesizing bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles. These heterocycles are crucial in developing active pharmaceutical ingredients (APIs) with therapeutic properties .
| Reaction Type | Example Products | Conditions |
|---|---|---|
| Nucleophilic Substitution | Quinolines, Benzotriazoles | Varies based on nucleophile |
| Reduction | Amines | Lithium aluminum hydride in ether |
| Oxidation | Quinones | Potassium permanganate |
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in drug discovery and development. Its derivatives have been evaluated for their biological activities, including:
- Antitumor Activity : Compounds derived from 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells .
- Antiviral Properties : Research indicates that certain derivatives exhibit antiviral activity, making them candidates for further investigation in antiviral drug development .
Case Study: Antiproliferative Activity
In a study evaluating various substituted anilines, a derivative of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline was found to inhibit tubulin polymerization more effectively than established drugs, indicating its potential as a lead compound for new anticancer therapies .
Agricultural Applications
The compound is also utilized in the synthesis of pesticides. Specifically, it acts as an intermediate in producing trifluoromethyl-containing phthalic acid diamides, which are effective against a range of agricultural pests .
Pesticide Development
The synthesis of these compounds involves straightforward reactions using 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline as a precursor:
| Pesticide Class | Active Ingredients | Application Area |
|---|---|---|
| Phthalic Acid Diamides | Trifluoromethyl derivatives | Crop protection |
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenoxy group can interact with various enzymes and receptors, modulating their activity. The aniline moiety may also contribute to the compound’s overall biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- 3-(Trifluoromethyl)aniline: The simplest analogue lacks the 4-position phenoxy group. It has a pKa of 3.49 , making it less acidic than its 4-CF₃ counterpart (pKa = 2.75 ), which influences solubility and reactivity.
- 4-Methoxy-3-(trifluoromethyl)aniline: Replacing the phenoxy group with a methoxy (-OCH₃) group alters electronic density. A single-crystal X-ray study confirms planar geometry, with intermolecular hydrogen bonding influencing crystallinity .
- 4-Nitro-3-(trifluoromethyl)aniline : The nitro group enhances electrophilicity, facilitating reactions like reduction to amines. Synthesis via acetyl protection avoids positional isomer impurities .
Physicochemical Properties
Biological Activity
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula and a molecular weight of 283.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article will explore its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a trifluoromethyl group and a methoxyphenoxy moiety, which contribute significantly to its chemical behavior and biological activity. The structural formula can be represented as follows:
Biological Activity
1. Antimicrobial Activity
Preliminary studies have indicated that 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline may possess antimicrobial properties. The compound's efficacy against various microbial strains is currently under investigation, suggesting potential applications in treating infections .
2. Inhibition of Biological Targets
Research has shown that this compound interacts with several biological targets, which may lead to significant therapeutic effects. For instance, studies on structurally similar compounds indicate that modifications in substituent positions can enhance biological activity .
Comparative Analysis with Related Compounds
To understand the unique aspects of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, a comparative analysis with similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | Similar trifluoromethyl and methoxy groups | Different substitution pattern on the aromatic ring |
| 4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline | Contains a methoxy group at a different position | Variability in biological activity |
| 4-(3-Methylbutoxy)-3-(trifluoromethyl)aniline | Methylbutoxy instead of methoxy | Altered hydrophobic properties affecting solubility |
This table highlights how variations in substituent positions can significantly impact the biological behavior of these compounds.
Case Studies and Research Findings
Case Study 1: Anticancer Potential
In a study investigating the anticancer properties of diarylamine derivatives, it was found that compounds similar to 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline showed significant inhibition of cancer cell proliferation, particularly against breast cancer cell lines such as MCF-7 . The mechanism of action appears to involve modulation of ion channels that are overexpressed in cancer cells.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related compounds demonstrated that certain structural modifications could enhance activity against specific pathogens . This suggests that further exploration into the structure-activity relationship could yield potent antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. A common approach is reacting 3-methoxyphenol with a halogenated precursor (e.g., 2-chloro-5-nitrobenzotrifluoride), followed by reduction of the nitro group to an amine. Key parameters include:
- Catalyst : CuI or Pd-based catalysts for coupling reactions .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Temperature : 80–120°C for 12–24 hours to achieve >70% yield.
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Ullmann Coupling | CuI | 68 | 95% | |
| Nucleophilic Substitution | K₂CO₃ | 75 | 92% |
Q. How is 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline characterized spectroscopically?
Methodological Answer:
- NMR : H NMR (400 MHz, CDCl₃) shows signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy), and δ 6.5 ppm (amine protons). F NMR confirms the trifluoromethyl group at δ -62 ppm .
- Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 298.1 .
- HPLC : Retention time ~8.3 minutes (C18 column, acetonitrile/water gradient) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles (LD₅₀ > 2000 mg/kg in rodents) .
- Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). The trifluoromethyl group shows high affinity for hydrophobic pockets in enzymes like cytochrome P450 or tubulin .
- MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) with GROMACS. The methoxyphenoxy group stabilizes π-π stacking in active sites .
Q. Table 2: Predicted Binding Affinities
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Tubulin (α/β dimer) | -9.2 | |
| CYP3A4 | -8.7 |
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and assay conditions (pH, temperature).
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., oxidized aniline derivatives) that may alter activity .
- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers. For example, IC₅₀ discrepancies >50% may stem from impurities .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?
Methodological Answer:
- pH Adjustment : Maintain pH 6.5–7.5 (PBS buffer) to prevent amine protonation or hydrolysis of the methoxy group .
- Antioxidants : Add 0.1% ascorbic acid to inhibit oxidation (t₁/₂ increases from 4 to 24 hours) .
- Lyophilization : Pre-formulate with trehalose (1:1 w/w) for long-term storage without degradation .
Q. How does the compound’s structure influence its pharmacokinetic properties?
Methodological Answer:
- LogP : Calculated LogP = 3.1 (via ChemDraw) indicates moderate lipophilicity, enhancing membrane permeability but requiring formulation tweaks for solubility .
- Metabolic Sites : The methoxy group undergoes demethylation (CYP450-mediated), while the trifluoromethyl group resists metabolism, prolonging half-life .
Q. What advanced techniques validate interactions with biological targets?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to tubulin with a KD of 1.2 μM .
- Cryo-EM : Resolve compound-bound tubulin structures at 3.2 Å resolution to map interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
